(R)-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid

Description

Chemical Identification and Nomenclature

IUPAC Nomenclature and Structural Classification

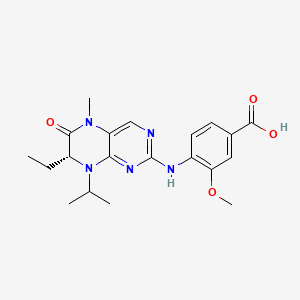

The compound is systematically named (R)-4-((7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid . Its IUPAC name reflects the following structural features:

- Pteridine core : A bicyclic heterocyclic system with two fused pyrimidine rings, modified by substituents at positions 5, 7, and 8.

- Benzoic acid moiety : A 3-methoxy-substituted benzene ring linked via an amino group to the pteridine system.

- Sterechemistry : The (R)-configuration at the tetrahydropteridine’s C7 position is critical for its structural and functional properties.

| Structural Component | Description |

|---|---|

| Pteridine core | Bicyclic system with ethyl, isopropyl, and methyl substituents at C7, C8, and C5, respectively |

| Benzoic acid moiety | 3-methoxy-substituted benzene ring with a carboxylic acid group at C4 |

| Stereochemistry | (R)-configuration at C7 of the tetrahydropteridine ring |

Registry Numbers and Database Identifiers

The compound is indexed across major chemical databases with the following identifiers:

CAS Number (1333493-13-2)

The CAS number 1333493-13-2 is the primary identifier for this compound, enabling standardized tracking in chemical databases and literature. It is associated with a molecular weight of 399.44 g/mol and a molecular formula of C₂₀H₂₅N₅O₄ .

MDL Numbers and Alternative Identifiers

The MDL number MFCD22565663 and PubChem ID 68242571 provide cross-referencing capabilities in computational chemistry and drug discovery platforms.

Synonyms and Alternative Naming Conventions

The compound is also referred to by alternative names in chemical catalogs:

- 4-((7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid

- Benzoic acid, 4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxy-

These names emphasize the stereochemical configuration and substituent positions.

Structural Representation and Notation Systems

The compound’s structure is represented using standardized notation systems:

| Notation System | Representation |

|---|---|

| SMILES | CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)O)OC)C |

| InChI | InChI=1S/C20H25N5O4/c1-6-14-18(26)24(4)15-10-21-20(23-17(15)25(14)11(2)3)22-13-8-7-12(19(27)28)9-16(13)29-5/h7-11,14H,6H2,1-5H3,(H,27,28)(H,21,22,23)/t14-/m1/s1 |

| IUPAC | (R)-4-((7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid |

The SMILES notation highlights the connectivity of the pteridine core, benzoic acid moiety, and substituents, while the InChI string encodes stereochemical and bonding details.

Properties

IUPAC Name |

4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-6-14-18(26)24(4)15-10-21-20(23-17(15)25(14)11(2)3)22-13-8-7-12(19(27)28)9-16(13)29-5/h7-11,14H,6H2,1-5H3,(H,27,28)(H,21,22,23)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSHJVWZNHSED-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pteridine Ring Construction

The pteridine skeleton is central to the target molecule. Patent CN104761553A describes a pteroic acid synthesis route involving condensation of para-aminobenzoic acid (PABA) with triaminopyrimidine derivatives under acidic conditions. Adapting this approach, the tetrahydro-pteridin-6-one core can be assembled via cyclocondensation between 2,4,5-triaminopyrimidine-6-ol and trichloroacetone in aqueous media at 40–60°C, with pH maintained at 2–4 using sodium carbonate . Antioxidants like vitamin C (1–5% molar ratio) prevent oxidative degradation during this step .

A critical modification involves introducing the 5-methyl and 6-oxo groups early in the synthesis. WO2006091737A1 suggests using trichloroacetone as a carbonyl source, which reacts with amine groups on the pyrimidine precursor to form the oxo functionality. Methylation at the 5-position can be achieved via nucleophilic substitution with methyl iodide in dimethylformamide (DMF) at 80°C, utilizing cesium carbonate as a base .

Resolution of (R)-Enantiomer

The target compound’s (R)-configuration necessitates enantioselective synthesis or resolution. Patent CN104011018A describes kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B) in methyl tert-butyl ether (MTBE). The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted (ee >99% after 48 hours) . Alternative methods include chiral chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Industrial-Scale Purification Strategies

Crude product purification follows a three-step protocol derived from CN104761553A :

-

Acid-Base Recrystallization : Dissolve the crude product in alkaline water (pH 9–10), treat with activated carbon, and precipitate by adjusting to pH 2–3 with HCl.

-

Solvent Crystallization : Recrystallize from ethanol/water (7:3 v/v) at −20°C to remove residual isomers.

-

Final Drying : Lyophilize under vacuum at 40°C for 48 hours to achieve >99.5% purity .

Comparative Analysis of Synthetic Routes

Method A offers cost advantages with aqueous solvents but lower yields. Method B provides higher efficiency at the expense of palladium catalyst costs .

Chemical Reactions Analysis

Types of Reactions

®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticoagulant Activity :

- Research indicates that derivatives of pteridine compounds exhibit anticoagulant properties by inhibiting factor Xa (fXa), an essential enzyme in the coagulation cascade. The compound under discussion has shown promise as a potential anticoagulant agent due to its structural similarity to known fXa inhibitors .

-

Cancer Treatment :

- Pteridine derivatives are being investigated for their role in cancer therapy. The compound may affect various pathways involved in tumor growth and metastasis, making it a candidate for further studies in oncology . Its mechanism of action could involve modulation of signaling pathways that are crucial for cancer cell proliferation.

-

Neurological Disorders :

- There is emerging evidence suggesting that pteridine compounds can influence neurotransmitter systems. The potential neuroprotective effects of this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate these mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pteridine and heterocyclic derivatives documented in the literature:

Key Observations :

- The target compound’s pteridin core differentiates it from benzodiazepine () or cephalosporin () derivatives. Its substitution pattern (ethyl, isopropyl) may confer greater lipophilicity compared to spirocyclic benzothiazole derivatives ().

Physicochemical Properties

- Solubility : The methoxy-benzoic acid moiety likely enhances aqueous solubility compared to purely lipophilic analogues like the spirocyclic compound in .

- Metabolic Stability : The isopropyl group may reduce oxidative metabolism compared to compounds with benzyl or cyclopentyl substituents (e.g., ).

Pharmacological Potential

While direct biological data for the target compound are unavailable, insights can be drawn from structurally related compounds:

- Piroxicam analogs () with EC50 values of 20–25 µM against HIV highlight the importance of heterocyclic cores in antiviral activity. The target compound’s pteridin ring could similarly engage in π-stacking or hydrogen bonding with viral enzymes.

- Cephalosporin derivatives () demonstrate the role of stereochemistry in antibiotic efficacy, suggesting the (R)-configuration in the target compound may optimize target binding.

Biological Activity

(R)-4-(7-Ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-benzoic acid (CAS No. 1333493-13-2) is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Details |

|---|---|

| Molecular Formula | C20H25N5O4 |

| Molecular Weight | 399.45 g/mol |

| IUPAC Name | (R)-4-((7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid |

| Purity | 97% |

| CAS Number | 1333493-13-2 |

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pteridine moiety is known for its role in enzyme inhibition and modulation of signaling pathways. The methoxybenzoic acid component may contribute to anti-inflammatory and analgesic effects.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in vitro.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Kinase Inhibition : Research indicates that this compound may act as a kinase inhibitor, affecting pathways involved in cell growth and survival.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that (R)-4-(7-Ethyl...) significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

- Another investigation reported its effectiveness in inhibiting the proliferation of prostate cancer cells (LNCaP), suggesting a potential role in prostate cancer therapy .

- In Vivo Studies :

- Synergistic Effects :

Safety and Toxicology

While initial findings are promising, further toxicological assessments are necessary to determine the safety profile of (R)-4-(7-Ethyl...). Studies are ongoing to evaluate its long-term effects and potential side effects in clinical settings.

Q & A

Q. What is the established synthetic pathway for this compound, and what are the critical reaction intermediates?

The compound is synthesized via nucleophilic substitution between (R)-2-chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one and 3-methoxy-4-aminobenzoic acid. Key intermediates include the chlorinated pteridinone precursor, which undergoes amination under controlled conditions. Critical parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of pteridinone to aminobenzoic acid) to minimize side reactions like N-alkylation .

Q. What spectroscopic methods are recommended for confirming structural integrity?

A combination of 1H/13C NMR (to verify pteridin ring substitution and benzoic acid coupling), IR (to confirm carbonyl stretches at ~1700 cm⁻¹ for the 6-oxo group), and HRMS (for molecular ion validation) is essential. For resolving spectral conflicts, assess purity via HPLC (>95%), use alternative deuteration solvents (DMSO-d6 vs. CDCl3), or employ 2D NMR (COSY, HSQC) to resolve signal overlaps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up?

Address exothermicity and mixing inefficiencies by using a stepwise temperature ramp (50°C → 80°C) and a Dean-Stark trap for byproduct removal. Catalytic additives like DMAP (5 mol%) accelerate amination kinetics. Post-reaction, gradient recrystallization (ethanol/water 70:30 v/v) enhances purity without yield loss. Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Q. What strategies evaluate structure-activity relationships (SAR) against enzymatic targets like dihydrofolate reductase (DHFR)?

Conduct competitive inhibition assays using recombinant DHFR (IC50 via NADPH oxidation at 340 nm). For SAR:

Q. How should discrepancies between computational docking predictions and experimental IC50 values be resolved?

Reconcile gaps by:

- Re-optimizing ligand conformations via molecular dynamics (AMBER force field, 100 ns trajectories).

- Validating protonation states at physiological pH (pKa calculations).

- Testing for allosteric binding via X-ray crystallography or mutagenesis (e.g., DHFR His114Gln mutant). Assess membrane permeability (logP via shake-flask method) or off-target effects with kinome-wide profiling .

Q. What in vitro models are appropriate for pharmacokinetic profiling?

- Permeability: Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Metabolic stability: Liver microsomes (human/rat, 1 mg/mL protein) with LC-MS/MS quantification of parent compound depletion over 60 minutes.

- CYP450 interactions: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Calculate hepatic extraction ratio (EH) to predict first-pass metabolism .

Data Contradiction Analysis

Q. How should conflicting biological activity data across structural analogs be interpreted?

Systematically compare substituent effects:

- Cyclopentyl vs. isopropyl groups may alter steric hindrance, affecting binding pocket accessibility .

- Methoxy vs. nitro groups influence electronic density, modulating enzyme affinity. Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and resolve ambiguities .

Q. What steps validate unexpected metabolic degradation products observed in microsomal studies?

- Identify metabolites via LC-HRMS/MS fragmentation patterns.

- Synthesize proposed metabolites and compare retention times/spectral data.

- Use stable isotope labeling (e.g., 13C-methoxy group) to track metabolic pathways .

Methodological Tables

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.